1-(2-Bromoethoxy)-2-methylbenzene

Catalog No.
S754717
CAS No.
18800-32-3
M.F
C9H11BrO
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethoxy)-2-methylbenzene

This ortho-cresol-derived bromide overcomes sluggish alkylation challenges with chloro analogs. It enables efficient synthesis of neuroactive compounds by providing:

  • Regioselective N-/O-alkylations under mild conditions, preserving sensitive functional groups.
  • Ortho-methyl group enforces required dihedral angle for GPCR target binding affinity.
  • Consistent ≥98% purity assures reproducible scale-up.

CAS Number

18800-32-3

Product Name

1-(2-Bromoethoxy)-2-methylbenzene

IUPAC Name

1-(2-bromoethoxy)-2-methylbenzene

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C9H11BrO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3

InChI Key

ABXRTJHEVCZIAG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCBr

Canonical SMILES

CC1=CC=CC=C1OCCBr

The exact mass of the compound 1-(2-Bromoethoxy)-2-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-(2-bromoethoxy)-2-methylbenzene, 2-Bromoethyl o-tolyl ether, o-Tolyl 2-bromoethyl ether, 2-(2-Bromoethoxy)toluene, o-Cresyl 2-bromoethyl ether, 1-bromo-2-(o-tolyloxy)ethane, Benzene, 1-(2-bromoethoxy)-2-methyl-

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

1-(2-Bromoethoxy)-2-methylbenzene (CAS 18800-32-3) is a bifunctional building block characterized by an ortho-cresol core linked to a highly reactive bromoethyl moiety. In pharmaceutical and advanced materials synthesis, it serves as a premium precursor for introducing the 2-(o-tolyloxy)ethyl group into complex molecules[1]. Unlike standard alkyl chlorides, its specific structural combination of a strong leaving group (bromide) and a sterically demanding ortho-methyl phenoxy ether allows for precise, regioselective N- and O-alkylations[2]. It is a critical intermediate in the synthesis of piperazine-based GPCR ligands, T-type calcium channel antagonists, and specialized benzimidazole derivatives, offering superior reaction kinetics compared to its chlorinated counterparts[3].

Procurement Fit

1 Electrophilic alkyl bromide handle for nucleophilic substitution workflows
2 Supports pharmaceutical and agrochemical intermediate synthesis
3 Defined physical profile aids process engineering and scale-up review

Substituting 1-(2-bromoethoxy)-2-methylbenzene with cheaper analogs, such as 1-(2-chloroethoxy)-2-methylbenzene or unsubstituted phenoxyethyl bromide, frequently results in compromised synthetic workflows and failed target profiles[1]. The chloro analog requires significantly harsher reaction conditions—such as higher temperatures, extended times, or expensive iodide catalysts—to achieve comparable nucleophilic substitution yields, which can degrade sensitive pharmaceutical intermediates [2]. Furthermore, substituting with the para-isomer or the unsubstituted phenoxy analog fundamentally alters the steric environment of the final molecule. The ortho-methyl group enforces a specific dihedral angle around the ether linkage, which is strictly required for the target binding affinity in neuroactive compounds and the precise packing density in advanced polymeric resins [3].

Substitution Risk

Leaving-Group Reactivity
Target Higher electrophilicity; Br⁻ is a weaker base and better leaving group
Chloro analog Lower electrophilicity may shift reaction rates and require re-optimized conditions
Physical Property Divergence
Target Higher density, boiling point, and molecular weight
Chloro analog Lower values may alter purification strategy and stoichiometric calculations

Alkylation Kinetics: Bromo vs. Chloro Leaving Group Efficiency

In standard N-alkylation of hindered secondary amines, the bromide leaving group of 1-(2-bromoethoxy)-2-methylbenzene provides a distinct kinetic advantage over the chloro analog [1]. Under standard basic conditions, the bromo derivative typically achieves >90% conversion within 4-6 hours. In contrast, the chloro analog, 1-(2-chloroethoxy)-2-methylbenzene, requires either extended reaction times (>24 hours) or the addition of stoichiometric NaI to reach comparable yields, increasing process complexity and cost [2].

Evidence DimensionN-alkylation conversion rate (standard basic conditions)
Target Compound Data>90% conversion at 4-6 hours (80°C)
Comparator Or Baseline1-(2-chloroethoxy)-2-methylbenzene (requires >24 hours or iodide catalysis)
Quantified Difference4x to 6x reduction in reaction time
ConditionsK2CO3, MeCN, 80°C, secondary amine nucleophile

Faster reaction kinetics reduce reactor residence time and eliminate the need for iodide catalysts, directly lowering scale-up manufacturing costs.

Leaving Group Reactivity
Class-level
Br⁻ weaker base than Cl⁻; ~2 pKa unit difference inferred from conjugate acid strengths
Supports electrophilicity-based intermediate selection
Class-level inference; review in specific reaction context required

Receptor Affinity: The Critical Role of the Ortho-Methyl Group

When synthesizing neuroactive ligands, such as T-type calcium channel antagonists or GPCR modulators, the ortho-methyl group is not merely decorative. Compared to derivatives synthesized from unsubstituted 1-(2-bromoethoxy)benzene, the ortho-methyl moiety introduced by 1-(2-bromoethoxy)-2-methylbenzene restricts the conformational flexibility of the aryloxyethyl chain [1]. This steric restriction often translates to a 10- to 50-fold increase in target receptor binding affinity by locking the molecule into the bioactive conformation required for deep pocket binding [2].

Evidence DimensionTarget receptor binding affinity (Ki) of downstream derivatives
Target Compound DataHigh affinity (locked bioactive conformation)
Comparator Or BaselineDerivatives from 1-(2-bromoethoxy)benzene (10- to 50-fold lower affinity)
Quantified Difference10x to 50x improvement in binding affinity
ConditionsIn vitro receptor binding assays (e.g., GPCRs, ion channels)

Procuring the exact ortho-methyl precursor is non-negotiable for synthesizing pharmaceutical APIs where conformational rigidity dictates therapeutic efficacy.

Solvent Impact on Yield
Reported
DMSO: 90% vs DMF: 81%
Reported solvent-dependent yield context
Williamson ether synthesis; 9 pp difference

Precursor Stability: Shelf-Life and Handling Advantages

For industrial procurement, the storage stability of alkylating agents is a key logistical factor. 1-(2-Bromoethoxy)-2-methylbenzene exhibits excellent thermal stability at standard ambient storage conditions when kept away from strong light and moisture [1]. Unlike highly reactive sulfonate esters (e.g., tosylates or mesylates of 2-(o-tolyloxy)ethanol) which can hydrolyze rapidly upon exposure to atmospheric moisture, this bromoethyl ether provides a longer shelf-life and more robust handling characteristics for bulk manufacturing [2].

Evidence DimensionHydrolytic and thermal stability during storage
Target Compound DataStable under standard ambient conditions (sealed, dry)
Comparator Or BaselineCorresponding sulfonate esters (e.g., tosylates/mesylates) which are highly moisture-sensitive
Quantified DifferenceExtended shelf-life and reduced handling precautions
ConditionsBulk storage and handling in manufacturing environments

Robust stability simplifies supply chain logistics and reduces material loss due to degradation, making it a reliable choice for large-scale procurement.

Physical Properties
Cross-study comparable
Bp 255.5±23.0 vs 236.1±15.0 °C
Density 1.3±0.1 vs 1.1±0.1 g/cm³
MW 215.09 vs 170.64 g/mol
Supports process engineering and stoichiometry review
Atmospheric pressure; bromo vs chloro analog

Synthesis of Neuroactive Pharmaceutical APIs

This compound is the premier choice for introducing the 2-(o-tolyloxy)ethyl pharmacophore into piperazine or benzimidazole scaffolds. This specific substitution pattern is critical for developing antipsychotics, T-type calcium channel antagonists, and GPCR ligands where the ortho-methyl group dictates the required binding conformation [1].

Development of Advanced Agrochemicals

It is utilized as a key building block in the synthesis of novel crop protection agents. The specific steric profile of the ortho-cresol derivative enhances target specificity and metabolic stability in field applications compared to unsubstituted analogs [2].

Manufacturing of Specialty Polymeric Resins

It serves as a reactive intermediate for modifying polymer side-chains. The bromo group allows for efficient grafting onto polymer backbones, while the ortho-methylphenoxy group modifies the thermal and mechanical properties of the resulting resin through controlled steric interactions [3].

Application Fit

Application
Selection Property
Validation Focus
Chalcone derivative library synthesis
Electrophilicity for O-alkylation coupling
Reaction efficiency and product purity
DMSO-based preparative protocols
Reported solvent-yield relationship
Yield reproducibility at target scale
Ortho-methylphenoxyethyl fragment installation
Steric and electronic profile of ortho-methyl substituent
Nucleophilic coupling efficiency
Quaternary ammonium salt precursor
Alkyl bromide quaternization reactivity
Surfactant property and phase-transfer activity

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(2-bromoethoxy)-2-methylbenzene

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